The compound "6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine" represents a class of purine derivatives that have been synthesized for various biochemical applications. Purine, a heterocyclic aromatic organic compound, serves as a fundamental unit for several biological molecules, including nucleotides and nucleic acids. The modification of purine structures has been a subject of interest in the development of pharmaceuticals, particularly as enzyme inhibitors and potential therapeutic agents12.
The synthesized purin-6-yl conjugates have potential applications in the field of medicinal chemistry. The ability to inhibit adenosine deaminase positions these compounds as candidates for the treatment of diseases related to purine metabolism disorders, such as gout or certain immunodeficiencies2. Moreover, the structural diversity achieved by linking different heterocyclic amines could lead to the discovery of new drugs with improved pharmacological profiles. The research on these compounds is still in the early stages, and further studies, including relevant case studies, are necessary to fully understand their therapeutic potential and to explore other possible applications in biochemical and pharmaceutical fields12.
This compound is cataloged under CAS number 674799-96-3 and has been referenced in various chemical databases, including PubChem and ChemBK. It falls under the category of purine analogs, which are important in the development of therapeutic agents targeting nucleic acid metabolism and cellular signaling pathways.
The synthesis of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine typically involves several steps:
Technical parameters such as temperature, reaction time, and pH are critical for optimizing yield and purity but are often proprietary or vary based on laboratory protocols.
The molecular structure of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine features a purine base connected to a benzyl group via an ether linkage (–O–). Key structural characteristics include:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in biological systems.
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine can participate in various chemical reactions:
These reactions are essential for understanding how this compound can be modified for enhanced biological activity or stability.
The mechanism of action for 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine primarily involves its role as an inhibitor of specific enzymes involved in nucleotide metabolism. It has been shown to inhibit DNA repair pathways by targeting enzymes such as O6-methylguanine-DNA methyltransferase (MGMT). By inhibiting this enzyme, the compound increases the effectiveness of alkylating chemotherapeutic agents, leading to enhanced cytotoxicity in cancer cells.
Studies indicate that this compound exhibits high binding affinity for its target enzymes, which is crucial for its therapeutic efficacy. Quantitative Structure-Activity Relationship (QSAR) models may be employed to predict its activity based on structural modifications.
The physical and chemical properties of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine include:
Property | Value |
---|---|
Molecular Formula | C13H14N6O |
Molar Mass | 270.29 g/mol |
Density | 1.433 ± 0.06 g/cm³ (20 ºC) |
Melting Point | >240 °C (decomposes) |
Solubility | Slightly soluble in DMSO; slightly soluble in methanol (when heated) |
pKa | 9.54 ± 0.10 (predicted) |
Appearance | Off-white to pale yellow solid |
Stability | Hygroscopic |
These properties are important for determining storage conditions, handling procedures, and potential applications in laboratory settings.
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine has several scientific applications:
The compound is systematically identified as 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine, a designation that precisely reflects its molecular architecture. This name delineates the core purine scaffold substituted at the 6-position with a benzyloxy linker bearing an aminomethyl functional group [1] [3] [8]. It is assigned the CAS Registry Number 674799-96-3 for the free base form, while its hydrochloride derivative carries CAS Number 948903-68-2 [2] [3]. The molecular formula is C₁₃H₁₄N₆O, corresponding to a molecular weight of 270.29 g/mol [1] [3] [6].
Alternative chemical identifiers include:
NCC1=CC=C(COC2=NC(N)=NC3=C2NC=N3)C=C1
[3] [6] UINSGVKWAFJDPI-UHFFFAOYSA-N
[5] [6] Table 1: Systematic Identification Data
Identifier Type | Value |
---|---|
IUPAC Name | 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine |
CAS Registry Number | 674799-96-3 (free base) |
948903-68-2 (hydrochloride) | |
Molecular Formula | C₁₃H₁₄N₆O |
Molecular Weight | 270.29 g/mol |
Canonical SMILES | NCC1=CC=C(COC2=NC(N)=NC3=C2NC=N3)C=C1 |
InChIKey | UINSGVKWAFJDPI-UHFFFAOYSA-N |
The compound is typically supplied as a solid with ≥95% purity, requiring storage at 2–8°C under inert atmosphere and protection from light to maintain stability [3] [5] [8].
Computational analyses reveal a planar purine ring system connected via a flexible benzyloxy linker. The molecule exhibits four rotatable bonds: the C–O bond of the benzyloxy linkage, the methylene bridge of the benzyl group, and bonds within the aminomethyl substituent [6]. This flexibility permits conformational adaptability in molecular recognition processes.
The topological polar surface area (TPSA) is calculated as 115.73 Ų, indicating high polarity due to multiple hydrogen-bonding sites [1] [6]. The purine moiety contributes significant planarity, while the benzyl group can rotate out of plane due to the sp³-hybridized methylene bridge. No chiral centers exist in the structure, rendering the compound achiral and precluding stereoisomerism [6] [9].
Key Geometrical Parameters:
Although experimental spectral data are limited in public domains, computational predictions and fragment analyses provide insights into expected spectroscopic properties:
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy:Characteristic IR absorptions include:
Mass Spectrometry:High-resolution ESI-MS would show a molecular ion peak at m/z 270.1229 [M+H]⁺ for C₁₃H₁₄N₆O (calculated exact mass: 270.1229). Characteristic fragments include loss of the aminomethyl group (m/z 226) and cleavage of the benzyloxy linkage (m/z 135 for protonated guanine) [6] [10].
Table 2: Predicted Spectroscopic Signatures
Technique | Key Predicted Signals |
---|---|
¹H NMR | δ 8.10 (s, 1H, H-8), 7.30 (d, 2H, ArH), 7.20 (d, 2H, ArH), 5.40 (s, 2H, OCH₂), 3.85 (s, 2H, NH₂CH₂), exchangeable protons variable |
¹³C NMR | δ 156.5 (C-2), 152.1 (C-4), 148.9 (C-6), 138.5 (ArC), 128.0–132.0 (ArCH), 66.5 (OCH₂), 43.2 (NH₂CH₂) |
IR | 3350, 3200 (N–H str), 2920, 2850 (C–H str), 1605 (C=N str), 1210 (C–O–C str) |
MS (ESI+) | 270.1229 [M+H]⁺ (100%), 226.0923 [M–CH₂NH₂]⁺ (35%), 135.0317 [guanine+H]⁺ (70%) |
Experimental single-crystal X-ray diffraction data for this compound remains unpublished in accessible literature. However, physicochemical properties suggest potential crystallinity. The melting point exceeds 240°C (decomposition), indicative of strong intermolecular forces and lattice stability [9]. The calculated density of 1.4±0.1 g/cm³ aligns with typical crystalline organic solids [9].
The absence of chiral centers simplifies potential crystal packing, likely dominated by:
These features would promote layered structures with alternating hydrophobic and hydrophilic domains. Future crystallographic studies should focus on resolving the tautomeric preference (7H vs. 9H) in the solid state, as computational data suggests energy minima for both forms [6] [9].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2